4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of a chlorine atom at the 4th position and phenyl groups at the 2nd and 6th positions of the pyrrolo[3,2-d]pyrimidine core. It has gained significant interest in scientific research due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions. One common method includes the reaction of 2,6-diphenylpyridine with phosphorus oxychloride (POCl3) to introduce the chlorine atom at the 4th position. The reaction is carried out under reflux conditions, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Electrophilic Substitution: The phenyl groups can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Electrophilic Substitution: Reagents such as nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation are employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown promising activity against certain bacterial strains and cancer cell lines.
Medicine: It is being investigated for its potential as an anticancer and antibacterial agent.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can bind to the enzyme DNA gyrase, inhibiting its activity and preventing bacterial DNA replication. In cancer cells, the compound may induce apoptosis by interacting with key proteins involved in cell cycle regulation and apoptosis pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
- 4-chloro-7H-pyrrolo[2,3-d]pyrimidine
- 2,6-diphenylpyridine
Uniqueness
4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and phenyl groups enhances its reactivity and potential as a pharmacologically active compound .
Properties
Molecular Formula |
C18H12ClN3 |
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Molecular Weight |
305.8 g/mol |
IUPAC Name |
4-chloro-2,6-diphenyl-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C18H12ClN3/c19-17-16-15(11-14(20-16)12-7-3-1-4-8-12)21-18(22-17)13-9-5-2-6-10-13/h1-11,20H |
InChI Key |
HSRGUNHDIUDZQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(N2)C(=NC(=N3)C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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